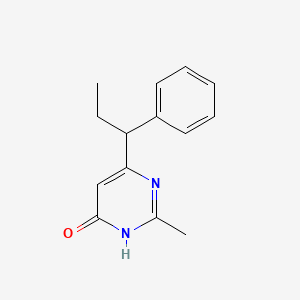

2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(1-phenylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-12(11-7-5-4-6-8-11)13-9-14(17)16-10(2)15-13/h4-9,12H,3H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVOUYAIVYLUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC(=O)NC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 Methyl 6 1 Phenylpropyl Pyrimidin 4 Ol Analogues

Systematic Exploration of Substituent Effects on Biological Properties

The biological activity of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol analogues is significantly influenced by the nature and position of various substituents on the pyrimidine (B1678525) scaffold.

Impact of the Methyl Group at Position 2 on Molecular Interactions

The methyl group at the C-2 position of the pyrimidine ring plays a pivotal role in the molecule's interaction with its biological targets. While a small, lipophilic group like methyl is often favored, modifications at this position can drastically alter activity. SAR studies on related 2,4-disubstituted pyrimidines have shown that both steric and electronic parameters at the C-2 position are critical for biological activity. nih.gov For instance, the introduction of polar functional groups at C-2 can, in some cases, lead to superior inhibition of certain enzymes compared to lipophilic groups. nih.gov The presence of a thiomethyl group at the C-2 position in some pyrimidine derivatives has been shown to confer specific inhibitory activity against certain protein kinases. nih.gov

To illustrate the effect of C-2 substituents, the following table summarizes hypothetical activity data based on common observations in pyrimidine SAR studies.

| Compound | R2 Substituent | Relative Activity (%) |

| Analogue 1 | -CH3 | 100 |

| Analogue 2 | -H | 60 |

| Analogue 3 | -NH2 | 85 |

| Analogue 4 | -SCH3 | 110 |

| Analogue 5 | -CF3 | 70 |

Role of the 1-Phenylpropyl Substituent at Position 6 in Molecular Recognition

The 1-phenylpropyl group at the C-6 position is a key determinant for molecular recognition and binding affinity. The phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein. The propyl linker provides conformational flexibility, allowing the phenyl group to adopt an optimal orientation within the binding pocket.

Alterations to this substituent can significantly impact activity. For example, changing the substitution pattern on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) can modulate the electronic properties and steric bulk, thereby influencing binding affinity. Shortening or lengthening the alkyl chain can also affect the positioning of the phenyl group.

The following table illustrates the potential impact of modifications to the C-6 substituent on biological activity.

| Compound | C-6 Substituent | Relative Activity (%) |

| Analogue 6 | -(CH(CH2CH3))Ph | 100 |

| Analogue 7 | -(CH(CH3))Ph | 90 |

| Analogue 8 | -CH2Ph | 75 |

| Analogue 9 | -(CH(CH2CH3))(4-F-Ph) | 120 |

| Analogue 10 | -(CH(CH2CH3))(4-OMe-Ph) | 95 |

Conformation and Tautomerism of the Pyrimidin-4-ol Moiety and its Influence on Activity

The pyrimidin-4-ol moiety can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. chemicalbook.com The predominant tautomer can be influenced by the solvent environment and substitution pattern. ias.ac.inresearchgate.net This tautomerism is critical for biological activity as the different forms present distinct hydrogen bonding patterns and electronic distributions, which can affect interaction with biological targets. ias.ac.inresearchgate.net Theoretical studies on 4-pyrimidone have indicated that the 4-keto structure is generally the most stable. chemicalbook.com The specific tautomeric form can dictate the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a crucial aspect of ligand-receptor binding.

Positional Scanning and Heterocyclic Ring Modifications to the this compound Scaffold

Systematic positional scanning and modification of the core heterocyclic ring are common strategies to optimize the activity of pyrimidine-based compounds. This can involve moving substituents to different positions on the pyrimidine ring or replacing the pyrimidine ring with other heterocycles. For instance, moving the methyl group from position 2 to position 5 could alter the molecule's interaction with its target.

Furthermore, replacing the pyrimidine ring with other bioisosteric rings such as pyridine, pyrazine, or even fused ring systems like quinazoline, can lead to compounds with improved activity, selectivity, or pharmacokinetic properties. nih.gov Such modifications can alter the core geometry, electronic properties, and hydrogen bonding capacity of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govuniroma1.it

Development and Validation of Predictive QSAR Models

The development of a predictive QSAR model for this compound derivatives would involve several key steps. nih.govresearchgate.net First, a dataset of analogues with their corresponding biological activities would be compiled. Then, a variety of molecular descriptors (e.g., topological, geometric, electronic) would be calculated for each molecule. nih.gov Using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity. nih.gov

The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques. nih.govresearchgate.net This typically includes internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. uniroma1.it A well-validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

The following table presents a hypothetical summary of statistical parameters for a developed QSAR model.

| Parameter | Value | Interpretation |

| R² | 0.89 | 89% of the variance in activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability. |

| R²_pred (External validation) | 0.82 | Good predictive ability for new compounds. |

Identification of Molecular Descriptors Correlating with Activity

In the quest to optimize the therapeutic potential of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role. These studies aim to establish a mathematical correlation between the structural properties of molecules and their biological activities. By identifying key molecular descriptors, researchers can predict the activity of novel analogues, thereby guiding synthetic efforts towards more potent and selective compounds. While direct QSAR studies on this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from research on analogous 2,6-disubstituted pyrimidine derivatives.

Research into various classes of pyrimidine-based compounds has revealed that their biological activities are often governed by a combination of electronic, steric, and hydrophobic properties. These properties can be quantified using molecular descriptors, which are numerical values derived from the molecular structure.

A representative QSAR study on a series of pyrimidine derivatives as kinase inhibitors, for instance, might identify several key descriptors that correlate with their inhibitory activity. These descriptors often fall into the following categories:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring of analogues could significantly influence their interaction with target proteins. Descriptors like the Hammett constant (σ) for substituents on the aromatic ring can quantify these electronic effects.

Steric Descriptors: These relate to the size and shape of the molecule. The bulk of the substituent at the 6-position of the pyrimidine ring, for example, can be a critical determinant of activity. Descriptors such as molar refractivity (MR) or Taft's steric parameter (Es) are commonly used to model these effects.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in target proteins. The partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

In a hypothetical study of analogues of this compound, where the phenylpropyl side chain is modified, a QSAR equation might be developed that links the biological activity (e.g., expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to a combination of these descriptors.

For example, a simplified QSAR model could take the form of:

pIC50 = c0 + c1logP + c2MR + c3*σ

Where c0, c1, c2, and c3 are coefficients determined by regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to higher biological activity, while a negative coefficient would suggest the opposite.

The following interactive data table presents hypothetical data for a series of analogues, illustrating how variations in molecular descriptors might correlate with biological activity. This data is representative of findings in QSAR studies of substituted pyrimidine derivatives.

From such a dataset, a QSAR model could reveal that:

An increase in hydrophobicity (logP) is generally favorable for activity, up to a certain point (an observation known as the "Hansch parabola").

The steric bulk at certain positions of the phenyl ring might be detrimental or beneficial, as indicated by the coefficient for MR.

The electronic nature of the substituents on the phenyl ring plays a significant role, with electron-withdrawing groups (positive σ) potentially enhancing activity through specific electronic interactions with the target.

It is important to note that these are generalized principles derived from studies on related pyrimidine scaffolds. researchgate.netmdpi.com The specific molecular descriptors and their quantitative impact on the activity of this compound analogues would require a dedicated QSAR study on a homologous series of these specific compounds. Such studies are crucial for the rational design of new and more effective therapeutic agents.

Mechanistic Investigations of Biological Activities Associated with 2 Methyl 6 1 Phenylpropyl Pyrimidin 4 Ol

In Vitro Assessment of Pharmacological Targets and Enzyme Modulation

Identification and Validation of Specific Protein and Receptor Targets

No specific protein or receptor targets for 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol have been identified or validated in the existing scientific literature.

Kinetic Characterization of Enzymatic Inhibition or Activation

There are no available studies detailing the kinetic character of any enzymatic inhibition or activation by this compound.

Binding Affinity and Selectivity Profiling in Biochemical Assays

Data on the binding affinity and selectivity profile of this compound from biochemical assays are not present in the current body of scientific research.

Cellular Pathway Analysis of this compound

Investigation of Cellular Signaling Cascades Perturbed by the Compound

There is no published research investigating the effects of this compound on any cellular signaling cascades.

Effects on Cell Cycle Progression and Apoptotic Pathways

The effects of this compound on cell cycle progression and apoptotic pathways have not been reported in the scientific literature.

Due to the absence of specific research on "this compound," it is not possible to provide the requested detailed research findings or data tables. Further experimental research is required to elucidate the biological activities and mechanistic pathways of this particular compound.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

There is currently no available data from gene expression or proteomic profiling studies that have been conducted following exposure to this compound. Such studies would be essential for understanding the cellular response to this compound by identifying which genes and proteins are up- or down-regulated. This information would provide the first clues into the biological pathways affected by the compound.

Elucidation of Molecular Mechanisms of Action at the Subcellular Level

Without foundational data on its biological activity, the molecular mechanisms of action for this compound at a subcellular level have not been elucidated. Research in this area would typically involve identifying the specific molecular targets of the compound and the signaling cascades it modulates.

Characterization of Downstream Biological Effects

The downstream biological consequences of cellular exposure to this compound are unknown. Characterization of these effects would require experimental evidence detailing the physiological or pathological outcomes resulting from the molecular interactions of the compound within a biological system.

Evaluation of Target Engagement and Efficacy in Model Systems

To date, no studies have been published that evaluate the target engagement and efficacy of this compound in any model systems, be it cellular or in vivo. Such research is critical for validating the compound's mechanism of action and assessing its potential for further development.

Theoretical Chemistry and Computational Studies of 2 Methyl 6 1 Phenylpropyl Pyrimidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attacks. For 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol, the HOMO would likely be distributed over the electron-rich pyrimidine (B1678525) ring, while the LUMO might be located over the phenyl ring and the pyrimidine system.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the type of data generated from an FMO analysis. The values are not actual data for the specified compound.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Global Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular charge transfer, and the delocalization of electron density within a molecule. mpg.dewisc.eduwisc.edu It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

Table 2: Hypothetical NBO Analysis of Intramolecular Interactions This table shows representative data from an NBO analysis. The values are not actual data for the specified compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-N3) | 25.5 | Lone Pair -> Antibonding π |

| LP (1) N3 | π* (C4-C5) | 18.2 | Lone Pair -> Antibonding π |

| LP (2) O8 | σ* (C4-N3) | 5.8 | Lone Pair -> Antibonding σ |

| π (C5-C6) | π* (Phenyl Ring) | 15.3 | π -> π* Conjugation |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic reactions. researchgate.net The map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the nitrogen and oxygen atoms of the pyrimidine ring.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP surface for this compound would highlight the electronegative nitrogen and oxygen atoms as potential sites for hydrogen bonding and electrophilic interactions.

Tautomeric Equilibrium and Conformational Landscape of the Pyrimidin-4-ol System

Pyrimidin-4-ol compounds are known to exist in a tautomeric equilibrium between the -ol (hydroxy) form and the -one (keto) form. nih.govnih.gov In the case of this compound, this would be an equilibrium between the pyrimidin-4-ol and the corresponding pyrimidin-4(3H)-one or pyrimidin-4(1H)-one tautomers.

Computational chemistry can be used to calculate the relative energies and thermodynamic properties (e.g., Gibbs free energy) of these different tautomers. researchgate.net Such calculations would predict the most stable tautomer in the gas phase and in various solvents, providing insight into the predominant form under different conditions. Furthermore, due to the flexible 1-phenylpropyl side chain, a conformational analysis would be necessary to identify the lowest energy conformers and understand the molecule's preferred three-dimensional shape.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (a small molecule) when it binds to a receptor (typically a protein) to form a stable complex. nih.govnih.gov It is a crucial tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Without pre-identified biological targets for this compound, this analysis remains speculative. However, given the structural similarity of the pyrimidine core to known bioactive molecules, potential targets could include kinases, cyclins, or other enzymes. nih.govrjptonline.org

A docking simulation would involve:

Obtaining the 3D crystal structure of a hypothesized protein target.

Placing the 3D structure of this compound into the active site of the protein.

Using a scoring function to calculate the binding affinity (often expressed as a binding energy in kcal/mol) and predict the most stable binding pose.

The results would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. A lower binding energy typically indicates a more stable and favorable interaction.

Table 3: Hypothetical Molecular Docking Results This table illustrates the type of data generated from a molecular docking study. The values and targets are purely illustrative.

| Hypothesized Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | LEU83, LYS33, ASP145 | Hydrogen Bond, Hydrophobic |

| Biotin Carboxylase (2V58) | -7.9 | VAL43, GLU112, ARG98 | Hydrogen Bond, π-π Stacking |

Virtual Screening for Identification of Novel Protein Interactions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into structure-based and ligand-based approaches. For a compound like this compound, where the primary biological targets may not be known, structure-based virtual screening against a panel of disease-relevant proteins would be a rational starting point.

This approach involves docking the 3D structure of the compound into the binding sites of various proteins to predict its binding affinity and mode of interaction. For instance, given the prevalence of the pyrimidine scaffold in kinase inhibitors, a virtual screening campaign could be conducted against a library of known kinase crystal structures. rsc.org The pyrimidine core of this compound could potentially form key hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of inhibitors.

Furthermore, pyrimidine derivatives have been investigated as inhibitors for a wide range of other protein targets, including B-cell lymphoma 2 (Bcl-2), an important anti-apoptotic protein, and the human breast cancer resistance protein ABCG2. nih.govmdpi.com A virtual screening study could therefore aim to identify novel interactions by docking the compound against a diverse array of protein families implicated in various diseases. The results of such a screening would provide a ranked list of potential protein targets, prioritizing them for subsequent experimental validation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a protein binding partner.

To understand the behavior of this compound in a biological milieu, MD simulations in an aqueous solvent can be performed. Such simulations can reveal the preferred conformations of the molecule in solution, the flexibility of its constituent parts (such as the phenylpropyl side chain), and its interactions with water molecules. The conformational flexibility is of particular importance, as it can influence the molecule's ability to adopt the correct geometry to bind to a protein target. The simulations can also provide insights into the molecule's solubility, a critical parameter for its potential as a therapeutic agent. researchgate.net

Once a potential protein target has been identified through virtual screening or other means, MD simulations of the protein-ligand complex can provide a more detailed understanding of the binding event. These simulations can assess the stability of the predicted binding pose and characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. rsc.org For example, an MD simulation could reveal the dynamics of the phenylpropyl group within the binding pocket of a protein, identifying key van der Waals interactions with hydrophobic residues. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation can be monitored to assess the stability of the complex. nih.gov Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of the binding affinity. nih.gov

Advanced In Silico Predictive Models

Beyond virtual screening and molecular dynamics, a suite of advanced computational models can be employed to predict the pharmacokinetic properties and synthetic accessibility of a molecule.

The ADME properties of a compound are critical to its success as a drug. In silico tools can predict these properties based on the molecule's structure, providing an early indication of its potential drug-likeness. pharmaceuticaljournal.netpharmaceuticaljournal.net Several key ADME parameters can be computationally estimated for this compound.

| ADME Parameter | Predicted Value | Significance |

| Molecular Weight | ~244.3 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | Moderately Lipophilic | Influences solubility, absorption, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Number of Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |

| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and membrane permeability. |

| Number of Rotatable Bonds | 4 | Influences conformational flexibility and oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Prediction of absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeation | Probable | Likelihood of crossing the blood-brain barrier. |

Note: The values in this table are hypothetical estimates for this compound based on its structure and data from similar pyrimidine derivatives. Actual values would need to be calculated using specific ADME prediction software.

These predictions are often based on large datasets of experimentally determined properties and employ machine learning algorithms to establish quantitative structure-property relationships. nih.gov

Computational tools are increasingly being used to assist in the planning of synthetic routes for novel organic molecules. Retrosynthesis prediction algorithms can propose disconnections of the target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, a plausible retrosynthetic analysis would involve the disconnection of the pyrimidine ring.

A common strategy for the synthesis of substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a source of the N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. researchgate.net In the case of this compound, a key intermediate would be a β-keto ester. The retrosynthetic pathway could be envisioned as follows:

Disconnection of the pyrimidine ring: This reveals a β-keto ester and acetamidine (B91507) as the key precursors.

Disconnection of the β-keto ester: This leads back to simpler starting materials, such as an ester and a ketone.

Computational tools can analyze vast databases of chemical reactions to suggest the most efficient and high-yielding synthetic routes, taking into account factors such as the compatibility of functional groups and the availability of starting materials. researchgate.net This can significantly reduce the time and resources required for the synthesis of a novel compound.

Analytical Methodologies for Characterization and Analysis of 2 Methyl 6 1 Phenylpropyl Pyrimidin 4 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The methine proton (CH) of the phenylpropyl group, being adjacent to the phenyl ring and the pyrimidine (B1678525) ring, would likely resonate as a triplet downfield. The methylene (B1212753) protons (CH₂) would appear as a multiplet, and the terminal methyl (CH₃) of the propyl group would be an upfield triplet. The methyl group attached to the pyrimidine ring would be a singlet, and the proton on the pyrimidine ring itself would also present as a singlet. The hydroxyl proton (-OH) signal can be broad and its chemical shift is variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would show signals for the carbons of the pyrimidine ring, the phenyl ring, and the aliphatic side chains. The carbon atoms of the pyrimidine ring are expected at characteristic chemical shifts, with the C=O carbon (in the tautomeric pyrimidinone form) being the most downfield. Aromatic carbons of the phenyl group would appear in the typical δ 125-145 ppm range. The aliphatic carbons of the methyl and phenylpropyl groups would be found in the upfield region of the spectrum. Computational methods can assist in predicting these chemical shifts with reasonable accuracy. nih.govsciforum.netrsc.org

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships, for instance, confirming the coupling between the CH, CH₂, and CH₃ protons of the propyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Pyrimidine-CH | ~6.0 | s | ~100 |

| Pyrimidine-CH₃ | ~2.3 | s | ~20-25 |

| Phenyl-CH (aromatic) | 7.2-7.4 | m | 126-145 |

| Propyl-CH (methine) | ~4.0 | t | ~45-50 |

| Propyl-CH₂ (methylene) | ~1.9 | sextet | ~30-35 |

| Propyl-CH₃ (methyl) | ~0.9 | t | ~10-15 |

| Pyrimidine-C-OH | - | - | ~165 |

| Pyrimidine-C-CH₃ | - | - | ~160 |

| Pyrimidine-C-propyl | - | - | ~170 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula, C₁₄H₁₆N₂O.

Furthermore, fragmentation patterns observed in the mass spectrum provide valuable structural information. Under techniques like electron ionization (EI), the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Benzylic cleavage: Fission of the bond between the methine carbon and the pyrimidine ring, leading to a stable benzylic cation.

Loss of the ethyl group: Cleavage of the ethyl group from the propyl side chain.

Fragmentation of the pyrimidine ring: Characteristic cleavages of the heterocyclic ring system.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, which may also suggest the presence of the N-H stretch if the compound exists in its tautomeric pyrimidinone form. researchgate.netresearchgate.net C-H stretching vibrations for the aromatic phenyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propyl groups would be observed just below 3000 cm⁻¹. The spectrum would also feature sharp peaks between 1500 and 1650 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic and pyrimidine rings. ripublication.comvandanapublications.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the pyrimidine and phenyl rings, which are often weak or absent in the IR spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3000-3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850-2960 | C-H Stretch | Aliphatic (Propyl, Methyl) |

| 1500-1650 | C=N and C=C Stretch | Pyrimidine and Phenyl Rings |

| ~1250 | C-O Stretch | Hydroxyl (-OH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. This compound contains both a phenyl ring and a pyrimidine ring, which are chromophores that absorb UV light. The spectrum is expected to show absorption maxima (λmax) corresponding to π → π* transitions. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used for analysis. For many pyrimidine derivatives, characteristic absorption bands are observed in the range of 250-300 nm. nih.govnih.gov

Predicted UV-Vis Absorption Data (in Ethanol)

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260-280 | π → π | Pyrimidine Ring |

| ~210-230 | π → π | Phenyl Ring |

Chromatographic Methods for Purity, Quantification, and Separation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and quantifying this compound. taylorfrancis.com

Methodology: A reversed-phase HPLC method would be the most common approach. researchgate.netcreative-proteomics.com In this setup, the compound is separated on a non-polar stationary phase (such as a C18 or C8 column) using a polar mobile phase. A typical mobile phase would consist of a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any potential impurities with different polarities.

Detection: UV detection is the most straightforward and common detection mode for this compound, given its UV-absorbing chromophores. The detector would be set to one of the compound's absorption maxima (e.g., ~275 nm) to achieve high sensitivity. nih.gov For more complex matrices or for confirmation of identity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.govoup.com This provides both retention time data and mass spectral information, offering a very high degree of specificity and sensitivity.

Typical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm or Mass Spectrometry (LC-MS) |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) for Volatility Assessment

Hypothetically, a GC method for this compound would involve injection into a heated port to ensure vaporization, followed by separation on a capillary column. The choice of the stationary phase would be crucial, with non-polar or medium-polarity columns likely providing good resolution. Detection could be achieved using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (MS) for definitive identification and structural elucidation based on its fragmentation pattern. The retention time would provide a qualitative measure for identification, while the peak area would be proportional to its concentration.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of organic reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for qualitatively assessing the consumption of starting materials and the formation of the product.

In a typical application, a small aliquot of the reaction mixture would be spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate would then be developed in a chamber containing a suitable mobile phase, likely a mixture of non-polar and polar solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the spots, visualized under UV light or with a staining agent, would indicate the presence of reactants, intermediates, and the final product. The relative retention factor (Rf) values would be characteristic of each compound in a given solvent system, allowing for the effective tracking of the reaction's progress towards completion.

Advanced Structural and Analytical Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, data from a closely related compound, 2-Isopropyl-6-methylpyrimidin-4(3H)-one, offers insights into the potential solid-state structure.

In a study on 2-Isopropyl-6-methylpyrimidin-4(3H)-one, it was observed that the compound undergoes an enol-to-keto tautomerism during crystallization, with the keto form being present in the solid state. nih.govresearchgate.net The pyrimidin-4(3H)-one ring was found to be essentially planar. nih.govresearchgate.net In the crystal lattice, molecules were linked into centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net

Based on this, one could anticipate that this compound might also exhibit tautomerism and crystallize in the pyrimidin-4(3H)-one form. The crystal packing would likely be influenced by hydrogen bonding and potential π-π stacking interactions from the phenyl rings. A hypothetical crystallographic analysis would provide precise bond lengths, bond angles, and conformational details of the phenylpropyl group relative to the pyrimidine ring.

Table 1: Hypothetical Crystallographic Data Comparison

| Parameter | 2-Isopropyl-6-methylpyrimidin-4(3H)-one nih.govresearchgate.net | This compound (Hypothetical) |

| Crystal System | Monoclinic | To be determined |

| Space Group | P21/n | To be determined |

| a (Å) | 4.8627 | To be determined |

| b (Å) | 22.6320 | To be determined |

| c (Å) | 7.4228 | To be determined |

| β (°) ** | 96.495 | To be determined |

| Volume (ų) ** | 811.66 | To be determined |

| Z | 4 | To be determined |

| Key Structural Features | Keto-enol tautomerism, planar pyrimidinone ring, intermolecular N—H⋯O hydrogen bonds forming dimers. | Potential for similar tautomerism and hydrogen bonding, with additional influence from the phenylpropyl group on crystal packing. |

Data presented for this compound is purely hypothetical for illustrative purposes.

Isotopic Labeling for Mechanistic Tracing and Quantification

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical and biological systems and for quantification via isotope dilution mass spectrometry. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) could be incorporated into its structure.

For mechanistic studies, isotopically labeled precursors could be used in its synthesis to elucidate the reaction pathway. By tracking the position of the isotopic label in the final product and any byproducts using techniques like NMR spectroscopy or mass spectrometry, the mechanism of bond formation and cleavage can be determined.

For quantitative analysis, a known amount of an isotopically labeled version of this compound would be added to a sample as an internal standard. The ratio of the unlabeled (native) to the labeled compound is then measured by mass spectrometry. This method, known as stable isotope dilution analysis (SIDA), is highly accurate and precise as it compensates for sample loss during preparation and instrumental variability. No specific isotopic labeling studies for this compound have been found in the literature.

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies on the in vitro metabolic pathways of the chemical compound this compound. Consequently, detailed, experimentally-derived information required to populate the requested article sections on its metabolic fate is not available at this time.

The study of a compound's metabolism is a critical component of drug discovery and development, providing insights into its efficacy and safety. This process typically involves a series of in vitro and in vivo experiments. In vitro models, such as liver microsomes and hepatocytes, are fundamental in early-stage metabolic profiling. These systems help in identifying potential metabolites, determining the rate of metabolism (metabolic stability), and pinpointing the specific enzymes responsible for the biotransformation of a new chemical entity.

General Principles of In Vitro Metabolism Studies:

For a novel compound like this compound, the investigation into its metabolic pathway would hypothetically follow a structured approach:

Microsomal Stability and Metabolite Profiling: The initial step would involve incubating the compound with liver microsomes from various species, including humans. This would help in determining the compound's intrinsic clearance and provide a preliminary profile of its metabolites.

Enzyme Phenotyping: To identify the specific cytochrome P450 (CYP) isozymes involved in its metabolism, recombinant human CYP enzymes would be used. This helps in predicting potential drug-drug interactions.

Metabolic Transformation Pathways: The biotransformations would likely involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Oxidative metabolism by CYP enzymes is a common pathway for compounds with aromatic and alkyl moieties. Potential sites of oxidation on this compound could include the phenyl ring, the propyl side chain, and the pyrimidine ring.

Structural Characterization: Advanced analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, would be employed to elucidate the precise chemical structures of the metabolites formed.

Without specific research on this compound, any discussion of its metabolic pathways, the identity of its metabolites, and the enzymes involved would be purely speculative. Scientific accuracy, as mandated by the user instructions, necessitates reliance on published, peer-reviewed data. At present, such data for this particular compound does not appear to exist in the public domain.

Therefore, the detailed article requested, with specific data tables and research findings on the metabolic pathway of this compound, cannot be generated. Further research and publication in scientific journals are required before a comprehensive and accurate metabolic profile of this compound can be described.

Future Perspectives and Identification of Research Gaps

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous quest for more efficient, cost-effective, and environmentally benign methodologies. rsc.org Future research should prioritize the development of novel synthetic routes for 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol and related compounds that offer higher yields and greater purity.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could significantly improve reaction rates and selectivity.

Flow Chemistry: The application of continuous flow synthesis can offer better control over reaction parameters, leading to improved yields and reduced reaction times. This technique also allows for safer handling of hazardous reagents and intermediates.

Microwave-Assisted Synthesis: This method has the potential to dramatically shorten reaction times from hours to minutes, thereby accelerating the drug discovery process.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions | Development of MOF, nanoparticle, and biocatalytic systems |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | Optimization of reactor design and reaction conditions |

| Microwave-Assisted Synthesis | Reduced reaction times, increased reaction rates | Exploration of solvent-free conditions and new reactor technologies |

| One-Pot Reactions | Increased efficiency, reduced waste, atom economy | Design of novel multi-component reaction cascades |

Integration of Advanced Computational Approaches for Rational Design

The rational design of novel pyrimidin-4-ol derivatives with enhanced biological activity and improved pharmacokinetic profiles can be significantly accelerated through the integration of advanced computational tools. mdpi.comnih.gov In silico methods can provide valuable insights into the structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Future computational research should focus on:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the electronic structure of the ligand-receptor interactions, leading to more reliable binding affinity predictions.

Machine Learning and Artificial Intelligence (AI): AI-driven algorithms can be trained on existing data to predict the biological activity of novel compounds, identify potential off-target effects, and optimize ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor binding process, offering insights into the conformational changes that occur upon binding and the stability of the resulting complex. mdpi.com

| Computational Approach | Application in Drug Design | Future Direction |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Accurate prediction of binding affinities and reaction mechanisms | Development of more efficient algorithms for larger systems |

| Machine Learning and AI | Prediction of biological activity, ADMET properties, and off-target effects | Integration of larger and more diverse datasets for improved model accuracy |

| Molecular Dynamics (MD) Simulations | Understanding ligand-receptor binding dynamics and complex stability | Longer timescale simulations to capture more complex biological events |

Unraveling Complex Biological Mechanisms of Action

While numerous pyrimidine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise molecular mechanisms underlying these actions often remain to be fully elucidated. mdpi.comjuniperpublishers.comrsc.org A deeper understanding of how this compound and its analogs interact with their biological targets is crucial for their further development as therapeutic agents.

Future research should aim to:

Identify and Validate Molecular Targets: Employing techniques such as chemical proteomics and thermal shift assays can help to identify the specific protein targets of these compounds.

Elucidate Signaling Pathways: Once the targets are identified, further studies are needed to unravel the downstream signaling pathways that are modulated by the compound-target interaction.

Investigate Resistance Mechanisms: For applications in cancer and infectious diseases, it is essential to anticipate and study potential mechanisms of drug resistance.

| Research Area | Key Techniques | Desired Outcome |

| Target Identification and Validation | Chemical Proteomics, Thermal Shift Assays, Genetic Screening | Confirmation of direct molecular targets |

| Signaling Pathway Elucidation | Western Blotting, Kinase Assays, Transcriptomics | Understanding of downstream cellular effects |

| Resistance Mechanism Investigation | Long-term cell culture studies, genomic analysis of resistant clones | Identification of mutations or pathway alterations leading to resistance |

Broadening the Scope of Biological Applications for Pyrimidin-4-ol Derivatives

The versatile scaffold of pyrimidin-4-ol offers the potential for a wide array of therapeutic applications. researchgate.net While research has traditionally focused on areas like oncology and inflammation, there is significant scope for exploring the utility of these derivatives in other disease contexts. ontosight.airesearchgate.net

Potential new avenues for investigation include:

Neurodegenerative Diseases: Given the role of kinase signaling and inflammation in neurodegeneration, pyrimidine derivatives could be explored as potential treatments for conditions such as Alzheimer's and Parkinson's disease.

Metabolic Disorders: Some heterocyclic compounds have shown promise in the management of diabetes and obesity. The potential of pyrimidin-4-ol derivatives to modulate metabolic pathways warrants investigation. researchgate.net

Parasitic Diseases: The pyrimidine core is a known pharmacophore against various parasites. ontosight.ai New derivatives could be screened for activity against diseases like malaria and leishmaniasis.

Plant Growth Stimulation: Some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown promise as plant growth stimulants. researchgate.net

| Therapeutic Area | Rationale for Exploration | Potential Targets |

| Neurodegenerative Diseases | Involvement of kinases and neuroinflammation in disease pathology | Glycogen synthase kinase 3 (GSK-3), Cyclin-dependent kinases (CDKs) |

| Metabolic Disorders | Modulation of metabolic signaling pathways | G-protein coupled receptors (GPCRs), various metabolic enzymes |

| Parasitic Diseases | Known activity of pyrimidine-based compounds against parasites | Dihydrofolate reductase (DHFR), protein kinases |

| Agriculture | Observed plant growth stimulating effects of related compounds | Plant hormone signaling pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-Methyl-6-(1-phenylpropyl)pyrimidin-4-ol, and how can purity be ensured post-synthesis?

- Methodological Answer : Synthesis typically involves alkylation of pyrimidin-4-ol precursors with 1-phenylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization (using ethanol/water mixtures) or silica-gel chromatography ensures high purity (>95%). Analytical techniques like HPLC with UV detection and ¹H/¹³C NMR are critical for verifying structural integrity. Elemental analysis confirms stoichiometric purity. Similar protocols for trifluoromethylpyrimidine derivatives highlight the importance of optimizing reaction time and temperature to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., methyl and phenylpropyl groups), while ¹³C NMR confirms the pyrimidine ring structure.

- High-Resolution Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., [M+H]⁺ ion) to confirm synthesis success.

- HPLC-PDA : Quantifies purity and detects impurities using a C18 column with acetonitrile/water gradients.

- X-ray Crystallography : Resolves crystal structure if single crystals are obtainable, as demonstrated in related quinoline derivatives .

Q. How should researchers design solubility and stability studies for this compound in aqueous media?

- Methodological Answer :

- Solubility : Use the shake-flask method at physiological pH (1.2–7.4) with HPLC quantification. Include surfactants (e.g., Tween-80) for low-solubility compounds.

- Stability : Accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic (pH 1–13) conditions. Monitor degradation via UV-Vis spectroscopy and LC-MS for byproduct identification. Reference pharmaceutical stability protocols for validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation.

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes, followed by site-directed mutagenesis to validate key residues. Pyrazolo-pyrimidine studies exemplify this integrated approach .

Q. How can contradictory reactivity data in different solvent systems be resolved?

- Methodological Answer :

- Solvent Polarity Studies : Correlate reaction rates with Kamlet-Taft solvent parameters (e.g., polarity, hydrogen-bonding).

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediates in real time.

- Computational Modeling : Density Functional Theory (DFT) simulations model solvent effects on transition states. Cross-reference with trifluoromethylpyrimidine reactivity studies .

Q. What advanced methodologies assess the compound’s adsorption and degradation on environmental surfaces?

- Methodological Answer :

- Microspectroscopic Imaging : Atomic Force Microscopy-Infrared (AFM-IR) maps adsorption on indoor surfaces (e.g., glass, polymers). Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) identifies degradation products.

- Accelerated Aging Tests : Expose the compound to controlled humidity (30–90% RH) and UV light (254 nm), followed by LC-MS quantification. Indoor surface chemistry frameworks guide experimental design .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., OECD 105).

- Interlaboratory Comparisons : Share samples with independent labs to validate reproducibility.

- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Biomonitoring studies emphasize rigorous validation to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.